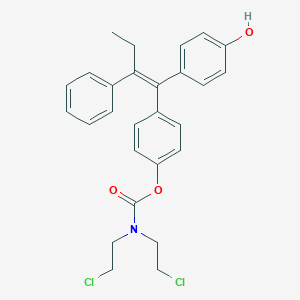
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate, commonly known as Z-endoxifen, is a derivative of tamoxifen, a well-known anti-estrogen drug used in breast cancer treatment. Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. It is a selective estrogen receptor modulator (SERM) that binds to the estrogen receptor (ER) and inhibits estrogen signaling in breast cancer cells.
作用机制
Z-endoxifen is a (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate that binds to the ER and inhibits estrogen signaling in breast cancer cells. It acts as an antagonist of the ER in breast tissue, blocking the effects of estrogen on tumor growth. Z-endoxifen also has an agonistic effect on the ER in bone tissue, which is beneficial in preventing osteoporosis and bone fractures in breast cancer patients.
生化和生理效应
Z-endoxifen has been shown to have several biochemical and physiological effects. It inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Z-endoxifen also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Z-endoxifen has been shown to increase the expression of genes involved in DNA repair, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
One of the advantages of Z-endoxifen is that it has shown efficacy in preclinical models of breast cancer, both in vitro and in vivo. This makes it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of Z-endoxifen is that it is not yet approved for clinical use, and its safety and efficacy in humans are still being evaluated.
未来方向
There are several future directions for the research and development of Z-endoxifen. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the safety and efficacy of Z-endoxifen in clinical trials. Additionally, there is a need to investigate the potential of Z-endoxifen in combination with other anti-cancer agents to enhance its anti-cancer activity. Finally, there is a need to explore the potential of Z-endoxifen in treating other types of cancer, including ovarian and endometrial cancer.
Conclusion
In conclusion, Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the research and development of Z-endoxifen include optimization of the synthesis method, evaluation of its safety and efficacy in clinical trials, investigation of its potential in combination with other anti-cancer agents, and exploration of its potential in treating other types of cancer.
合成方法
The synthesis of Z-endoxifen involves the reaction of (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenol with bis(2-chloroethyl)carbamate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Z-endoxifen. The purity of the synthesized compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
Z-endoxifen has been extensively studied in preclinical models for its anti-cancer activity. It has shown efficacy in inhibiting the growth of breast cancer cells both in vitro and in vivo. Z-endoxifen has also been shown to overcome tamoxifen resistance in breast cancer cells. Furthermore, Z-endoxifen has shown promise in treating other types of cancer, including ovarian and endometrial cancer.
属性
CAS 编号 |
143134-33-2 |
|---|---|
产品名称 |
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate |
分子式 |
C27H27Cl2NO3 |
分子量 |
484.4 g/mol |
IUPAC 名称 |
[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H27Cl2NO3/c1-2-25(20-6-4-3-5-7-20)26(21-8-12-23(31)13-9-21)22-10-14-24(15-11-22)33-27(32)30(18-16-28)19-17-29/h3-15,31H,2,16-19H2,1H3/b26-25- |
InChI 键 |
TYINIAMKDVXLFJ-QPLCGJKRSA-N |
手性 SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
同义词 |
1-(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-1-(4-hydroxyphenyl)-2-phenylbut-1-ene 1-BCCOPH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



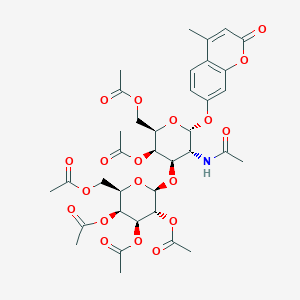
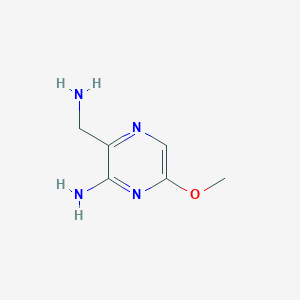
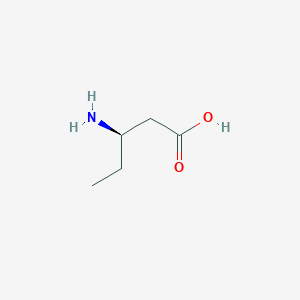
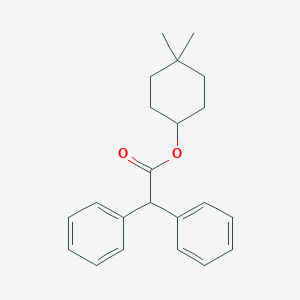
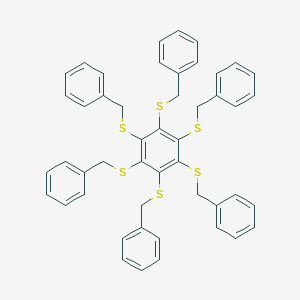

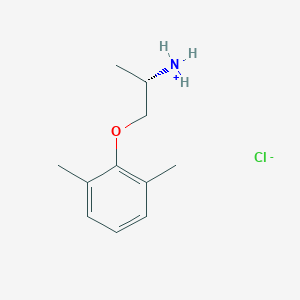
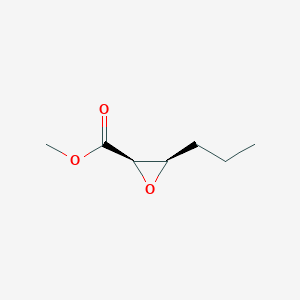
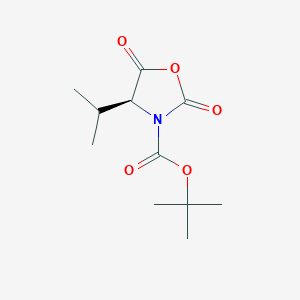
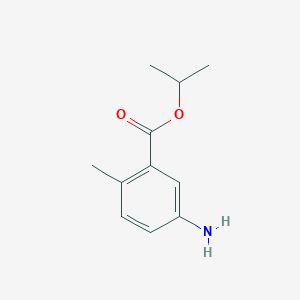
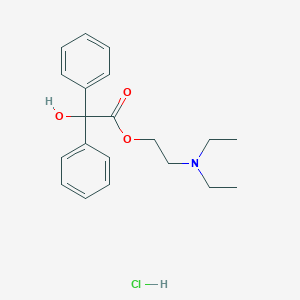
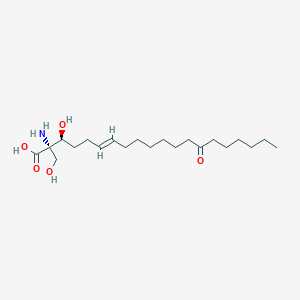
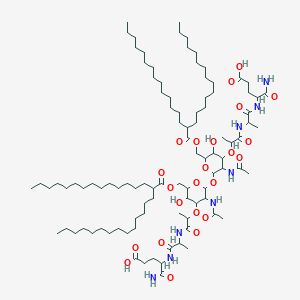
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)